4-(4-(Dimethylamino)phenyl)-3-buten-2-one N-isobutylthiosemicarbazone
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Overview
Description
NSC 55306:
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NSC 55306 involves the reaction of 4-(dimethylamino)benzaldehyde with thiosemicarbazide in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which is then reduced to yield the final product .
Industrial Production Methods: Industrial production of NSC 55306 typically involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: NSC 55306 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone group to the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiosemicarbazone moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiosemicarbazones.
Scientific Research Applications
Chemistry: NSC 55306 is used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds .
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties .
Medicine: In medicinal chemistry, NSC 55306 is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets .
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds .
Mechanism of Action
NSC 55306 exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The thiosemicarbazone moiety is known to chelate metal ions, which can inhibit the activity of metalloenzymes. This interaction disrupts essential biological processes, leading to the compound’s antimicrobial and anticancer effects .
Comparison with Similar Compounds
NSC 706744: Another thiosemicarbazone compound with similar biological activities.
NSC 725776 (Indimitecan): A topoisomerase I inhibitor with anticancer properties.
NSC 724998 (Indotecan): Another topoisomerase I inhibitor used in cancer research.
Uniqueness: NSC 55306 is unique due to its specific chemical structure, which allows it to interact with a distinct set of molecular targets. Its ability to chelate metal ions and inhibit metalloenzymes sets it apart from other similar compounds .
Properties
CAS No. |
7402-36-0 |
---|---|
Molecular Formula |
C17H26N4S |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
1-[(E)-[(E)-4-[4-(dimethylamino)phenyl]but-3-en-2-ylidene]amino]-3-(2-methylpropyl)thiourea |
InChI |
InChI=1S/C17H26N4S/c1-13(2)12-18-17(22)20-19-14(3)6-7-15-8-10-16(11-9-15)21(4)5/h6-11,13H,12H2,1-5H3,(H2,18,20,22)/b7-6+,19-14+ |
InChI Key |
MTQDXMTUELVTJC-KUZBFYBWSA-N |
Isomeric SMILES |
CC(C)CNC(=S)N/N=C(\C)/C=C/C1=CC=C(C=C1)N(C)C |
Canonical SMILES |
CC(C)CNC(=S)NN=C(C)C=CC1=CC=C(C=C1)N(C)C |
Origin of Product |
United States |
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